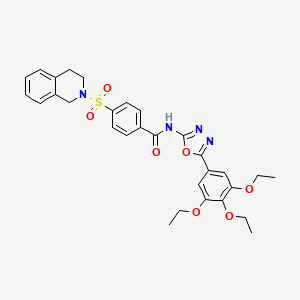

![molecular formula C22H22N4O7S B2983893 Ethyl 4-[4-[(1,3-dioxoisoindol-4-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate CAS No. 398998-57-7](/img/structure/B2983893.png)

Ethyl 4-[4-[(1,3-dioxoisoindol-4-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Molecular Structure Analysis

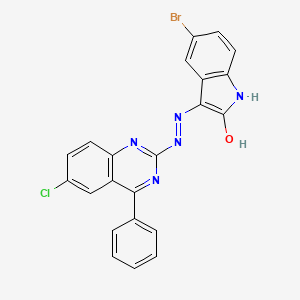

The molecular structure of this compound is quite complex, with several functional groups present. These include a carbamoyl group, a sulfonyl group, and a piperazine ring. The presence of these functional groups likely contributes to the compound’s physical and chemical properties.Physical and Chemical Properties Analysis

The physical and chemical properties of a compound are largely determined by its molecular structure. This compound’s properties would be influenced by factors such as its functional groups and the nature of its chemical bonds. Unfortunately, specific details about its density, melting point, boiling point, etc., are not available .科学的研究の応用

Antimicrobial Activity

The synthesis and evaluation of novel sulfonamide hybrids, including compounds structurally related to ethyl 4-[4-[(1,3-dioxoisoindol-4-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate, have demonstrated significant antimicrobial activities. For instance, certain sulfonamide carbamates and acylthiourea derivatives exhibited potent activity against various bacteria strains. Molecular docking studies further elucidated the potential mechanisms behind their antimicrobial efficacy, highlighting the role of sulfonamide hybrids in the development of new antibacterial agents (Modather F. Hussein, 2018).

Antioxidant Properties

Research has also focused on the synthesis of dihydropyridine analogs, including derivatives of this compound, to explore their antioxidant capacities. These studies have shown that certain dihydropyridine derivatives exhibit high antioxidant and metal chelating activities, potentially offering therapeutic benefits in conditions associated with oxidative stress (S. M. Sudhana, Pradeepkiran Jangampalli Adi, 2019).

Catalytic Applications

This compound and its analogs have been investigated for their utility as catalysts in various chemical reactions. For example, the use of sulfone-supported catalysts has been demonstrated in the synthesis of ethyl 2-amino-5,10-dihydro-5,10-dioxo-4-phenyl-4H benzo[g]chromene-3-carboxylates, showcasing the potential of these compounds in facilitating efficient and environmentally friendly chemical processes (J. Safaei‐Ghomi, Nasrin Enayat-Mehri, Fahime Eshteghal, 2017).

Enzymatic Catalysis

The compound has been explored in the context of enzymatic catalysis, where it serves as a building block for more complex molecules. For instance, its derivatives have been oligomerized using enzymes like horseradish peroxidase in aqueous mediums, showcasing the potential of this compound in biomimetic and green chemistry applications (Yan Pang, H. Ritter, Monir Tabatabai, 2003).

Chemical Warfare Agent Neutralization

Innovative research has demonstrated the utility of polyoxomolybdates modified by carboxylic acid ligands, related to the chemical structure of this compound, in the rapid degradation of chemical warfare agent simulants. This highlights the potential of such compounds in the development of novel materials for the neutralization of hazardous substances (Yujiao Hou, Haiyan An, Yumeng Zhang, T. Hu, Wei Yang, Shenzhen Chang, 2018).

作用機序

Mode of Action

Based on its structure, it may interact with its targets through a variety of mechanisms, such as hydrogen bonding, hydrophobic interactions, or ionic interactions .

Biochemical Pathways

Without specific target identification, it’s challenging to determine the exact biochemical pathways affected by this compound. Given its structural features, it may potentially interfere with pathways involving isoindoline or piperazine moieties .

Pharmacokinetics

Its bioavailability, half-life, metabolism, and excretion patterns remain to be determined .

特性

IUPAC Name |

ethyl 4-[4-[(1,3-dioxoisoindol-4-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N4O7S/c1-2-33-22(30)25-10-12-26(13-11-25)34(31,32)15-8-6-14(7-9-15)19(27)23-17-5-3-4-16-18(17)21(29)24-20(16)28/h3-9H,2,10-13H2,1H3,(H,23,27)(H,24,28,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWLAFALNCQDVQO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC4=C3C(=O)NC4=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N4O7S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

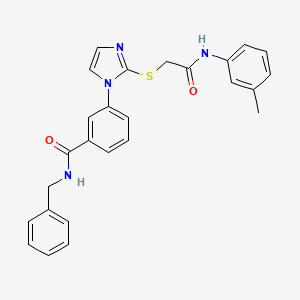

![7-(4-(benzofuran-2-carbonyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2983816.png)

![3-ethyl-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2983818.png)

![(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 3,4-dimethoxybenzoate](/img/structure/B2983821.png)

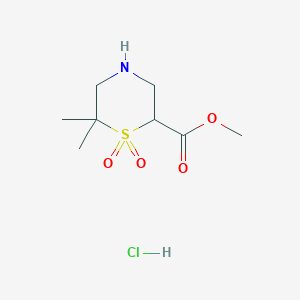

![Allyl 3-amino-6-phenylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2983823.png)

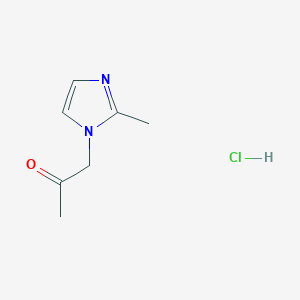

![2-Chloro-N-(imidazo[2,1-b][1,3]thiazol-5-ylmethyl)propanamide](/img/structure/B2983828.png)

![2-(1,3-benzodioxol-5-yl)-5-(4-tert-butylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/no-structure.png)